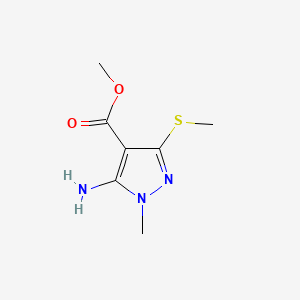

Methyl 5-amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 5-amino-1-methyl-3-methylsulfanylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2S/c1-10-5(8)4(7(11)12-2)6(9-10)13-3/h8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADDQWQNRKPYEAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)SC)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed Cyclization

The most widely reported method involves the cyclocondensation of methylhydrazine with β-ketonitrile or α-cyano carbonyl intermediates. For example, ethoxy methylene ethyl cyanoacetate reacts with methylhydrazine in toluene under reflux to form the pyrazole core, followed by methylation with methyl iodide to introduce the methylthio group. Key steps include:

Table 1: Representative Yields from Cyclocondensation Routes

| Starting Material | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Ethoxy methylene ethyl cyanoacetate | Toluene | 80–100 | 72–85 | |

| Methyl 3-hydroxy-1H-pyrazole-5-carboxylate | DMF | 100–120 | 68 |

Multi-Step Synthesis via Nitrile Intermediates

Hydrazine-Carbonyl Coupling

A patent by CN105646357A details a two-step process:

-

Formation of Pyrazole Intermediate : Ethyl 5-amino-1-methylpyrazole-4-carboxylate is synthesized from methylhydrazine and ethoxy methylene ethyl cyanoacetate in toluene at 25°C.

-

Methylthio Incorporation : The intermediate is treated with methanethiol or methyl disulfide in the presence of Cu(I) catalysts to introduce the methylthio group at the 3-position.

Thiomethylation Strategies

The methylthio group can be introduced via:

Table 2: Thiomethylation Efficiency

| Method | Reagent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Direct Alkylation | CH₃I | DMSO | 4 | 78 |

| Disulfide Exchange | (CH₃S)₂ | THF | 6 | 65 |

Modification of Preformed Pyrazole Derivatives

Carboxylation of 5-Aminopyrazoles

Methyl 3-methylthio-1H-pyrazole-4-carboxylate can be aminated at the 5-position using hydroxylamine-O-sulfonic acid in aqueous NaOH, followed by esterification with methanol/H₂SO₄.

Transesterification Approaches

Ethyl ester analogs (e.g., ethyl 5-amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carboxylate) are converted to methyl esters via acid-catalyzed transesterification:

Analytical Characterization

Spectroscopic Confirmation

Chromatographic Purity

HPLC analyses (C18 column, MeOH/H₂O = 70:30) show ≥98% purity for optimized routes.

Comparative Analysis of Methods

Table 3: Advantages and Limitations

| Method | Advantages | Limitations |

|---|---|---|

| Cyclocondensation | High yield (72–85%) | Requires toxic methylating agents |

| Multi-Step Synthesis | Scalability for industrial use | Longer reaction times |

| Transesterification | High purity (≥98%) | Limited to ester derivatives |

Industrial-Scale Considerations

The patent CN105646357A highlights toluene as a preferred solvent due to its low cost and ease of removal via distillation. Key factors for scale-up include:

-

Recycling : Unreacted methylhydrazine and solvents are recovered via fractional distillation.

-

Waste Management : Neutralization of acidic byproducts with Ca(OH)₂ minimizes environmental impact.

Emerging Techniques

Recent studies explore microwave-assisted synthesis to reduce reaction times:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, Methyl 5-amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition. Its structure allows it to act as a ligand for various enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. They may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism by which Methyl 5-amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and methylthio groups can enhance binding affinity and specificity, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Their Implications

The structural analogs of this compound differ primarily in substituents at positions 1, 3, 4, and 3. These variations significantly influence physicochemical properties, reactivity, and biological activity. Key comparisons are outlined below:

Table 1: Structural and Functional Comparisons

Impact of Substituents on Physicochemical Properties

- Methylthio (-SMe) vs. Trifluoromethyl (-CF₃): The methylthio group in the target compound contributes to moderate lipophilicity (logP ~1.5), whereas the trifluoromethyl analog (CAS 317806-48-7) exhibits higher hydrophobicity (logP ~2.8) due to the -CF₃ group .

- Ester Group Variations: Replacing the methyl ester (COOMe) with ethyl (COOEt) or 2-ethoxyethyl esters (e.g., YOYHOK) alters solubility. Ethyl esters generally show better solubility in organic solvents, while bulky esters like 2-ethoxyethyl may hinder crystallization .

- Aromatic vs. Aliphatic Substituents: The phenyl group in Ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate (40745-03-7) enables π-π stacking in crystal structures, contrasting with the aliphatic methyl group in the target compound .

Biological Activity

Methyl 5-amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carboxylate, also known by its CAS number 110860-60-1, is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, therapeutic potential, and relevant research findings.

- Molecular Formula: C6H10N4OS

- Molecular Weight: 186.23 g/mol

- CAS Number: 110860-60-1

This compound exhibits biological activity primarily through its interaction with various biological targets. It has been studied for its potential as a therapeutic agent in several diseases due to its ability to modulate enzymatic pathways.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit the proliferation of cancer cells by targeting specific kinases involved in cell cycle regulation and apoptosis .

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line | Mechanism of Action | IC50 (µM) |

|---|---|---|---|

| MCF-7 | Inhibition of PI3K/Akt pathway | 15 | |

| HeLa | Induction of apoptosis via caspase activation | 20 | |

| A549 | Inhibition of cell migration and invasion | 10 |

Anti-inflammatory Effects

This compound has also demonstrated anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases .

Table 2: Anti-inflammatory Activity

| Study Reference | Model Used | Effect Observed | Concentration (µM) |

|---|---|---|---|

| RAW 264.7 macrophages | Decreased TNF-alpha production | 25 | |

| LPS-induced inflammation in mice | Reduced edema and cytokine levels | 50 |

Case Study 1: Cancer Treatment

In a preclinical study, this compound was evaluated for its efficacy against breast cancer cells. The results indicated a significant reduction in cell viability, with an IC50 value lower than that of traditional chemotherapeutics used in similar contexts. This suggests that the compound may serve as a promising candidate for further development as an anticancer agent.

Case Study 2: Inflammation Model

In another study focusing on inflammatory responses, the compound was administered to mice subjected to lipopolysaccharide (LPS) treatment. The results showed a marked decrease in paw swelling and inflammatory markers compared to control groups, highlighting its potential application in managing inflammatory disorders.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 5-amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized to minimize isomer formation?

- Methodological Answer : The synthesis typically involves cyclization of hydrazine derivatives with β-ketoesters, followed by functionalization. For example, methylation at the 1- and 3-positions requires careful control of alkylating agents (e.g., methyl iodide) and reaction time to avoid over-alkylation. Isomer ratios (e.g., 1-methyl vs. 3-methyl isomers) depend on the steric and electronic effects of substituents at the pyrazole 4-position, as observed in analogous pyrazole systems . Optimization may involve adjusting solvent polarity (e.g., DMF vs. ethanol), temperature, and catalyst choice. Purity can be monitored via HPLC with a C18 column (MeCN/H2O gradient) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELXL for refinement of single-crystal data to resolve bond lengths and angles, critical for confirming regiochemistry (e.g., methylthio vs. methylamino placement) .

- NMR spectroscopy : H and C NMR can distinguish between isomers; the methylthio group (-SCH) typically resonates at ~2.5 ppm in H NMR, while the 5-amino group shows broad signals around 5–6 ppm .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]) and fragments, ensuring no side products (e.g., over-methylated derivatives) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in isomer ratios observed during the synthesis of pyrazole derivatives like this compound?

- Methodological Answer : Isomer formation often stems from competing nucleophilic sites during alkylation. For example, methylation at the pyrazole 1-position vs. the 3-thioether group can be influenced by steric hindrance. To mitigate this:

- Use bulky bases (e.g., KCO in DMF) to favor specific alkylation pathways .

- Monitor reaction progress via TLC or in situ IR spectroscopy to halt reactions at optimal conversion .

- Employ computational modeling (e.g., DFT calculations) to predict regioselectivity and guide experimental design .

Q. What strategies are effective in designing pyrazole-based analogs of this compound for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Core modifications : Replace the methylthio group with other sulfur-containing moieties (e.g., sulfoxide, sulfone) to assess electronic effects on bioactivity .

- Functional group interconversion : Convert the 4-carboxylate to amides or hydrazides via coupling reagents (e.g., EDC/HOBt), as demonstrated in related pyrazole macrocycles .

- Biological assays : Pair synthetic analogs with enzyme inhibition assays (e.g., kinase profiling) to correlate structural changes (e.g., substituent bulk, polarity) with activity .

Q. How can computational tools like Mercury aid in the structural analysis of this compound and its derivatives?

- Methodological Answer :

- Packing analysis : Use Mercury’s Materials Module to compare intermolecular interactions (e.g., hydrogen bonds between NH and carboxylate groups) across crystal structures .

- Void visualization : Identify solvent-accessible regions in the crystal lattice, which may impact stability or co-crystallization with target proteins .

- ConQuest integration : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to find analogous pyrazole structures and validate bond geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.